5-HT₂A Binding Affinity Relative to Psilocin: Quantifying In Vitro Potency for Receptor Occupancy Studies
4-HO-DiPT exhibits a 5-HT₂A receptor binding affinity (Ki) of 0.12 μM, which is approximately 6-fold weaker than the binding affinity of the structurally related endogenous comparator psilocin (4-HO-DMT, Ki = 0.02 μM) . Despite the reduced binding potency, 4-HO-DiPT demonstrates near-full agonist activity (Emax = 74–106%) at the 5-HT₂A receptor, a functional profile that distinguishes it from lower-efficacy partial agonists within the tryptamine class [1]. The lower Ki value for 4-HO-DiPT relative to psilocin correlates with the reported higher psychoactive doses in humans (15–20 mg oral for 4-HO-DiPT versus 10–20 mg oral for psilocin equivalent) and indicates that higher compound quantities are required to achieve comparable receptor occupancy in experimental systems [2]. This quantitative binding difference is critical for researchers calculating target concentrations in in vitro pharmacology assays and for those requiring a compound with reduced potency for threshold-dependent behavioral studies.
| Evidence Dimension | 5-HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.12 μM (120 nM) |
| Comparator Or Baseline | Psilocin (4-HO-DMT): Ki = 0.02 μM (20 nM) |
| Quantified Difference | 6-fold lower affinity for 4-HO-DiPT (120 nM vs 20 nM) |
| Conditions | Human 5-HT₂A receptor binding assay, radioligand displacement |
Why This Matters
Procurement decisions for receptor occupancy studies must account for the 6-fold difference in binding affinity between 4-HO-DiPT and psilocin, as this directly affects the compound quantity required to achieve equivalent receptor engagement.
- [1] Kelly, T. J., et al. (2024). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuropsychopharmacology, 49(5), 854–863. View Source
- [2] Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. View Source
